![molecular formula C13H14BrClN2O2 B572040 叔丁基 5-溴-3-(氯甲基)吡咯并[2,3-b]吡啶-1-羧酸酯 CAS No. 1234616-42-2](/img/structure/B572040.png)

叔丁基 5-溴-3-(氯甲基)吡咯并[2,3-b]吡啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

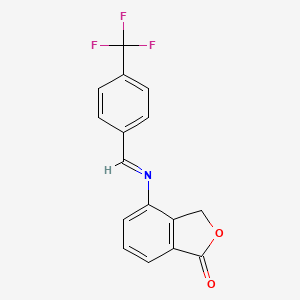

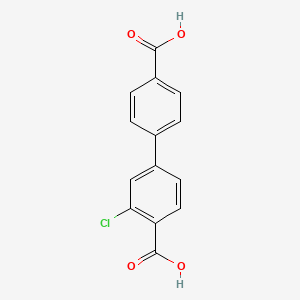

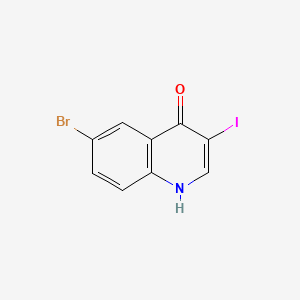

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C13H14BrClN2O2 . It is a specialty chemical that is used in various applications, including as a building block in the synthesis of other complex molecules .

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C13H14BrClN2O2. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The 5-position of the pyrrolopyridine core is substituted with a bromine atom, and the 3-position is substituted with a chloromethyl group . The carboxylate group is attached to the nitrogen of the pyrrole ring and is further substituted with a tert-butyl group .科学研究应用

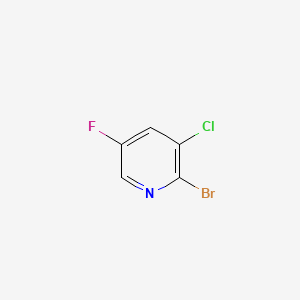

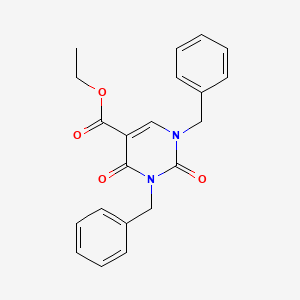

氟代杂环化合物的合成

一项研究展示了氟代吡咯并[2,3-b]吡啶的合成,重点介绍了一种高效的方法来合成这些化合物,这些化合物可能可用作腺苷脱氨酶 (ADA) 和肌苷 5'-单磷酸脱氢酶 (IMPDH) 抑制剂。该研究详细描述了一种去除叔丁基保护基团的方法,然后对所得产物进行糖基化,展示了该化合物在开发新型抑制剂中的效用 (Iaroshenko 等人,2009 年)。

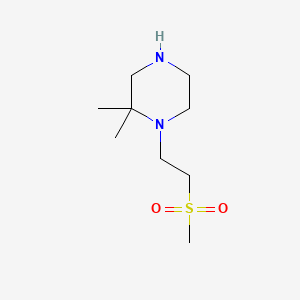

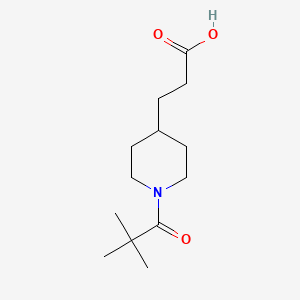

高级有机合成

另一个应用涉及通过腈阴离子环化策略实用地合成 N-叔丁基二取代吡咯烷。该研究概述了一种无色谱合成工艺,强调了该化合物在以高产率和对映体过量生产复杂有机分子中的作用。该研究展示了该化合物在不对称合成和有机化学中的重要性 (Chung 等人,2005 年)。

催化与反应机理

溴代水杨醛与吡啶硼酸的铃木交叉偶联反应的研究使用了该化合物的变体,开发了一种将芳基硼酸与芳基溴化物偶联的有效方法。该研究重点介绍了该化合物在促进复杂反应中的效用,提供了对催化和反应机理的见解 (Wang 等人,2014 年)。

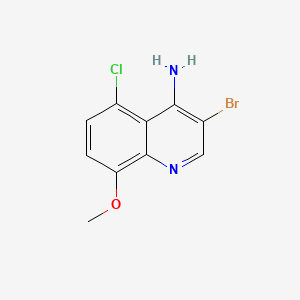

杂环化学与药物设计

此外,该化合物被用于合成高度取代的吡咯-3-羧酸衍生物,展示了其在连续流动合成和药物设计中的效用。该研究提供了一种新颖的一步合成方法,推进了杂环化学领域,并展示了该化合物在合成潜在候选药物中的相关性 (Herath 和 Cosford,2010 年)。

作用机制

Target of Action

It’s often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, such as condensation, substitution, or hydroxylation .

Biochemical Pathways

As an intermediate in organic synthesis, it’s likely involved in various biochemical pathways depending on the final products it’s used to synthesize .

Pharmacokinetics

As an intermediate in organic synthesis, its pharmacokinetic properties would likely depend on the specific reactions it undergoes and the final products it’s used to synthesize .

Result of Action

As an intermediate in organic synthesis, its effects would likely depend on the specific reactions it’s involved in and the final products it’s used to synthesize .

Action Environment

As an intermediate in organic synthesis, these factors would likely depend on the specific reactions it’s involved in and the final products it’s used to synthesize .

安全和危害

属性

IUPAC Name |

tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-8(5-15)10-4-9(14)6-16-11(10)17/h4,6-7H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRIZQSBVKMZHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735084 |

Source

|

| Record name | tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-42-2 |

Source

|

| Record name | tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B571974.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B571979.png)